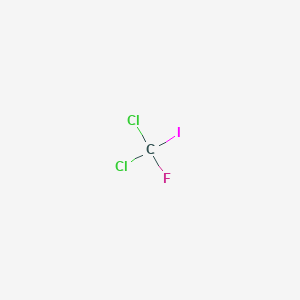![molecular formula C13H20BrNO2 B13417267 N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine CAS No. 434309-60-1](/img/structure/B13417267.png)
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine is an organic compound that features a brominated phenoxy group, an ethyl linkage, and a methoxypropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-bromo-4-methylphenoxy)ethylamine.
Methoxylation: The intermediate is further reacted with 3-methoxypropan-1-ol under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products include various substituted phenoxyethylamines.
Oxidation: Products include corresponding oxides.
Reduction: Products include reduced amines.
Applications De Recherche Scientifique
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, while the ethyl and methoxypropanamine moieties may influence the compound’s overall activity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and methoxypropanamine moiety make it particularly interesting for various research applications.
Propriétés
Numéro CAS |
434309-60-1 |
|---|---|
Formule moléculaire |
C13H20BrNO2 |
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H20BrNO2/c1-11-4-5-13(12(14)10-11)17-9-7-15-6-3-8-16-2/h4-5,10,15H,3,6-9H2,1-2H3 |
Clé InChI |
QMWOQZIEBGTDMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCNCCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


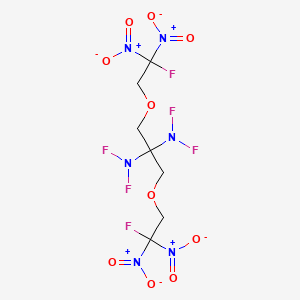
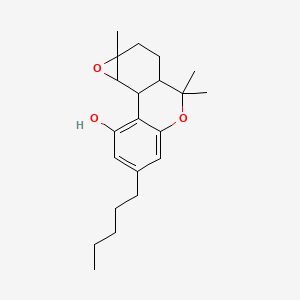


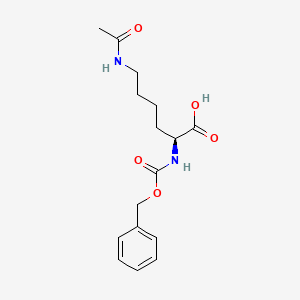
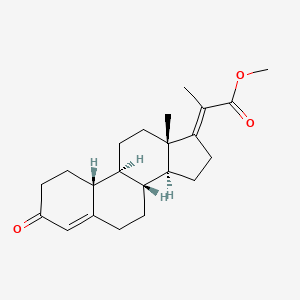





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)

